

Application Notes and Protocols for Cryopreservation and Thawing of Kidney Organoids

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Introduction

Kidney organoids derived from human pluripotent stem cells are invaluable tools for disease modeling, drug screening, and regenerative medicine research. The ability to effectively cryopreserve and thaw these complex 3D structures is crucial for establishing organoid biobanks, enabling sample sharing between laboratories, and ensuring experimental reproducibility. This document provides detailed protocols for the cryopreservation and thawing of kidney organoids, comparing different methodologies and offering best practices to maintain organoid viability, structural integrity, and functionality. Recent studies have highlighted the superiority of vitrification techniques over traditional slow-freezing methods for preserving the intricate cellular composition of kidney organoids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Data Summary: Comparison of Cryopreservation Methods

The selection of a cryopreservation method significantly impacts the post-thaw viability and integrity of kidney organoids. Below is a summary of quantitative data from a study comparing two slow-freezing protocols and two vitrification protocols.

Cryopreservation Method	Cryoprotectant Composition	Post-Thaw Viability (%) ^{[2][3][4]}	Key Observations
Control (Unfrozen)	N/A	99.4%	Baseline for comparison.
Slow-Freezing 1 (SF1)	10% DMSO	79%	Moderate viability, but a significant reduction in regenerative capacity after injury. ^{[2][3]}
Slow-Freezing 2 (SF2)	Commercial Freezing Media	83%	Similar to SF1, with moderate viability but compromised functionality post-thaw. ^{[2][3]}
Vitrification 1 (V1)	20% DMSO, 20% Ethylene Glycol, with sucrose	91%	Superior viability and preservation of both podocytes and tubules. ^{[1][2][3]} Regenerative capacity was not statistically different from unfrozen controls. ^{[2][3][4]}
Vitrification 2 (V2)	15% DMSO, 15% Ethylene Glycol	26%	Low viability and significant cellular damage. ^{[2][3][5]}

Experimental Protocols

The following protocols are based on successful methods reported in recent literature.^{[1][2][3][4]} The vitrification protocol (V1) is highly recommended for optimal post-thaw recovery.

Protocol 1: Cryopreservation of Kidney Organoids by Vitrification (V1 Method)

This protocol is designed for kidney organoids at approximately day 35 of differentiation.^[1]

Materials:

- Kidney organoids (Day 35 of differentiation)
- Equilibration Solution: 7.5% DMSO + 7.5% Ethylene Glycol in a suitable basal medium
- Vitrification Solution (V1): 20% DMSO + 20% Ethylene Glycol with sucrose in a suitable basal medium^{[1][2][3]}
- Cryovials
- Liquid Nitrogen Storage

Procedure:

- Preparation: Pre-cool all solutions and equipment.
- Organoid Collection: Gently collect kidney organoids from culture plates.
- Equilibration:
 - Transfer organoids into the Equilibration Solution.
 - Incubate for a specified period to allow for cryoprotectant penetration.
- Vitrification:
 - Carefully transfer the equilibrated organoids into the Vitrification Solution (V1).
 - Immediately load the organoids in a minimal volume of V1 solution into pre-labeled cryovials.
- Cryostorage:

- Plunge the cryovials directly into liquid nitrogen for rapid cooling and vitrification.
- Transfer the vials to a long-term liquid nitrogen storage dewar.

Protocol 2: Thawing of Cryopreserved Kidney Organoids

This protocol is a general procedure adaptable for organoids cryopreserved by either vitrification or slow-freezing. The inclusion of a ROCK inhibitor in the post-thaw culture medium can enhance cell survival.[6]

Materials:

- Cryopreserved kidney organoids
- Thawing Medium (e.g., complete culture medium) pre-warmed to 37°C
- Extracellular Matrix (ECM) (e.g., Matrigel or BME)
- Complete culture medium supplemented with ROCK inhibitor (e.g., 10 μ M Y-27632)
- 6-well culture plates

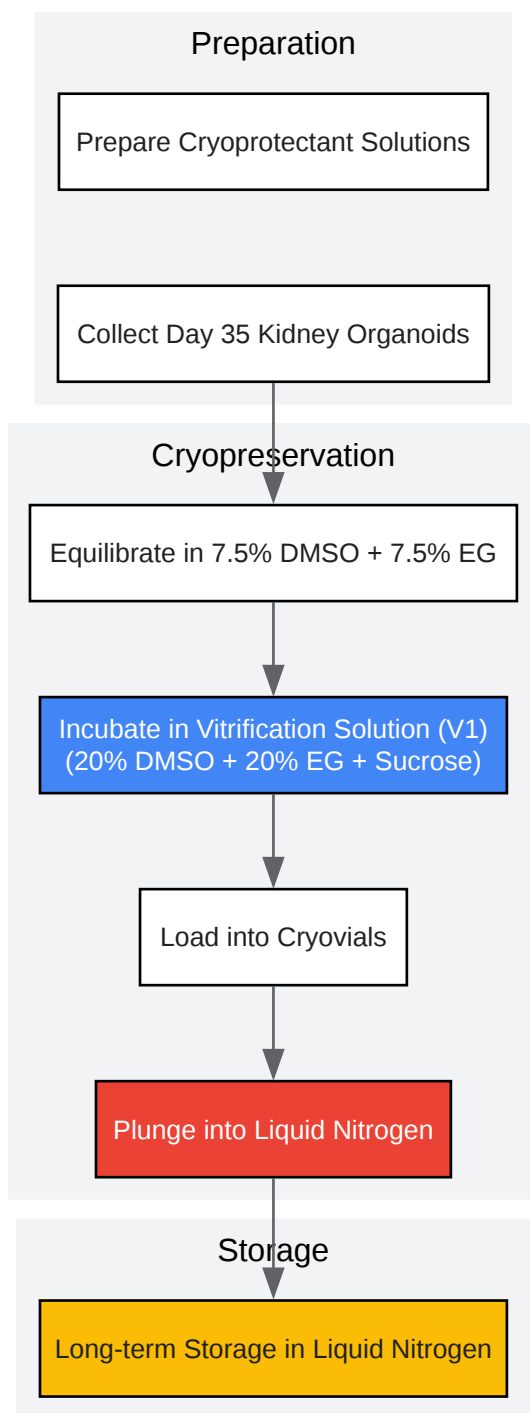
Procedure:

- Preparation: Pre-warm the thawing medium to 37°C. Prepare the culture plates and have the ECM thawed on ice.
- Rapid Thawing:
 - Retrieve a cryovial from liquid nitrogen storage.
 - Immediately immerse the lower half of the vial in a 37°C water bath until only a small ice crystal remains. This process should be rapid, taking less than 2 minutes.
- Washing:

- Aseptically transfer the contents of the vial to a 15 mL conical tube containing 10 mL of pre-warmed thawing medium.
- Centrifuge at 300 x g for 5 minutes to pellet the organoids.
- Carefully aspirate the supernatant, being cautious not to disturb the loose organoid pellet.
[7]
- Re-plating:
 - Gently resuspend the organoid pellet in ice-cold ECM.
 - Plate droplets of the organoid-ECM suspension onto a pre-warmed 6-well plate.
 - Invert the plate and incubate at 37°C for 15-20 minutes to allow the ECM to solidify.
- Post-Thaw Culture:
 - Add 2 mL of pre-warmed complete culture medium supplemented with a ROCK inhibitor to each well.
 - Culture the organoids under standard conditions (37°C, 5% CO₂), changing the medium every 2-3 days. Organoids should be cultured for at least 7 days to allow for recovery and assessment of viability and growth.[1]

Visualized Workflows

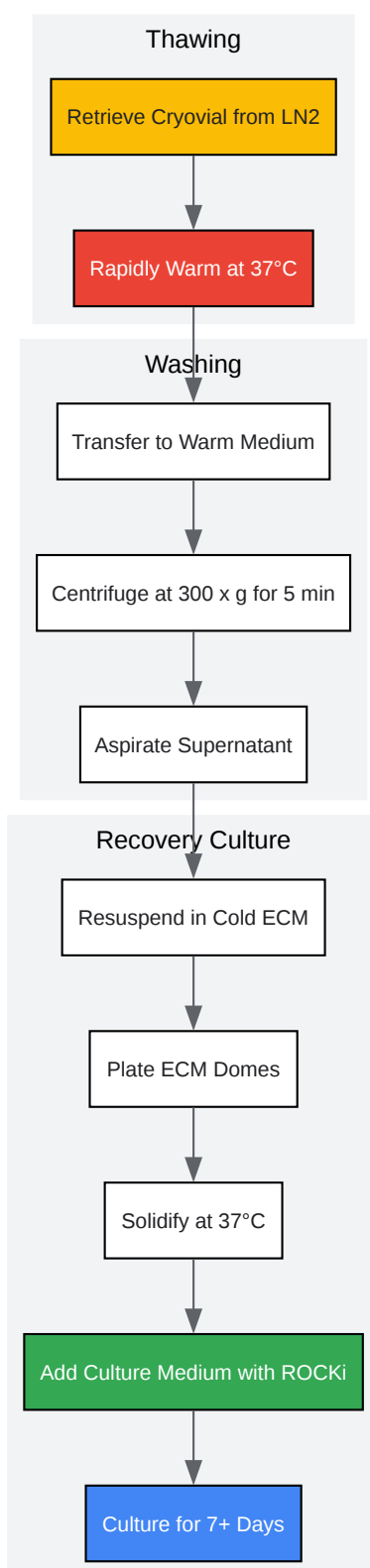
Cryopreservation Workflow



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Caption: Vitrification workflow for kidney organoids.

Thawing and Recovery Workflow



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Caption: Thawing and recovery workflow for kidney organoids.

Post-Thaw Quality Control

To ensure the integrity of the thawed kidney organoids, it is essential to perform quality control assessments.

- **Viability Assessment:** Perform a cell viability assay (e.g., Trypan Blue exclusion or live/dead staining) on a subset of dissociated organoids immediately after thawing.[1]
- **Morphological Analysis:** Monitor the size and morphology of the organoids daily for the first week of culture.[1] Healthy organoids should resume growth.
- **Immunohistochemistry:** After a 7-day recovery period, fix and stain organoids for key kidney cell markers to confirm the presence and organization of different nephron segments.[1]
Recommended markers include:
 - LTL (Lotus Tetragonolobus Lectin): Proximal tubules
 - CDH1 (E-Cadherin): Distal nephrons and collecting ducts
 - PODXL (Podocalyxin): Podocytes
- **Functional Assays:** To assess the functional integrity of the thawed organoids, consider performing assays such as a cisplatin-induced injury model to evaluate their regenerative capacity.[1][2][3]

By following these detailed protocols and quality control measures, researchers can confidently cryopreserve and recover high-quality kidney organoids for a wide range of applications in basic research and drug development.

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